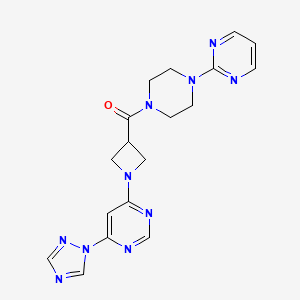

(3-Azetidinyl)(4-(Pyrimidin-2-yl)piperazin-1-yl)methanon, 1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

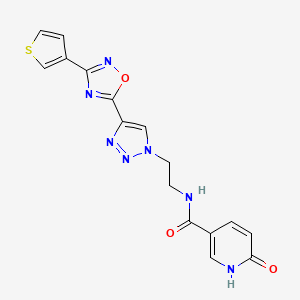

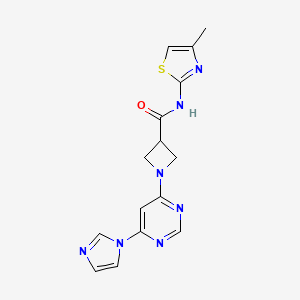

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N10O and its molecular weight is 392.427. The purity is usually 95%.

BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

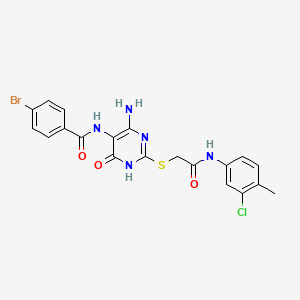

Das Potenzial der Verbindung als Antitumormittel hat große Aufmerksamkeit erregt. Forscher haben neuartige 1,2,4-Triazol-Derivate synthetisiert, darunter solche mit der genannten Struktur, und ihre zytotoxischen Aktivitäten bewertet . Insbesondere die Verbindungen 7d, 7e, 10a und 10d zeigten vielversprechende zytotoxische Wirkungen gegen die Hela-Zelllinie. Darüber hinaus zeigten diese Derivate Selektivität, indem sie normale Zellen schonen und gleichzeitig krebsartige Zellen angreifen. Molekulare Docking-Studien deuten auf ihre Wechselwirkung mit dem Aromatase-Enzym hin, einem möglichen Ziel in der Krebstherapie.

Industrielle Anwendungen

Über die Medizin hinaus finden 1,2,4-Triazol-Derivate Anwendung in der Industrie. Diese Verbindungen tragen zur Entwicklung von Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln bei .

Antiviren- und antimikrobielle Eigenschaften

Das 1,2,4-Triazol-Gerüst wurde auf Antiviren- und antimikrobielle Aktivitäten untersucht. Obwohl die spezifischen Derivate der Verbindung nicht erwähnt wurden, haben verwandte Strukturen Wirksamkeit gegen Influenza A, Herpes-simplex-Virus Typ 1 (HSV-1) und Mycobacterium tuberculosis gezeigt . Weitere Untersuchungen könnten ihr Potenzial bei der Bekämpfung von Virus- und Bakterieninfektionen aufzeigen.

Nukleosidanaloga

Bemerkenswert ist, dass Ribavirin - ein antivirales Nukleosidanalogon - einen 1,2,4-Triazol-Rest enthält. Die Erforschung neuer Nukleoside auf Basis dieses Gerüsts ist eine aktuelle Forschungsaufgabe . Die Untersuchung des Nukleosidanalogon-Potenzials der Verbindung könnte wertvolle Erkenntnisse liefern.

Weitere biologische Aktivitäten

Forscher haben 1,2,4-Triazol-Derivate auch auf ihre antifungalen, antiviralen und Antitumor-Eigenschaften untersucht. Diese Verbindungen haben Aktivität gegen Methicillin-resistente Staphylococcus aureus, Vancomycin-resistente Enterokokken und verschiedene Krebszelllinien gezeigt . Darüber hinaus dienen sie als Agonisten und Antagonisten für bestimmte Rezeptoren, was ihre Vielseitigkeit unterstreicht.

Pharmakokinetik und toxikologische Eigenschaften

Die Fähigkeit des 1,2,4-Triazol-Gerüsts, Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen einzugehen, trägt zu verbesserten pharmakokinetischen und toxikologischen Eigenschaften bei . Forscher erforschen weiterhin sein Potenzial in der Arzneimittelentwicklung.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have cytotoxic activity against various cancer cell lines .

Mode of Action

This is often achieved by inhibiting key proteins or enzymes within the cell, disrupting normal cellular functions and leading to programmed cell death .

Biochemical Pathways

Similar compounds have been shown to affect cell cycle progression, leading to cell cycle arrest at specific phases . This disruption of the cell cycle can inhibit the proliferation of cancer cells .

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in similar compounds can improve pharmacokinetic properties, enhancing drug-like characteristics .

Result of Action

The result of the compound’s action is typically a reduction in the viability of cancer cells. This is achieved through the induction of apoptosis, or programmed cell death . In vitro studies of similar compounds have shown significant cytotoxic activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIISALBZJYWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2488308.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)